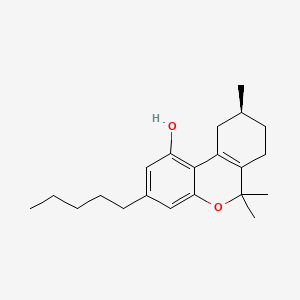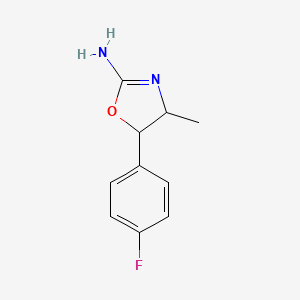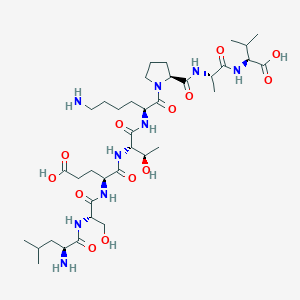
L-leucyl-L-seryl-L-alpha-glutamyl-L-threonyl-L-lysyl-L-prolyl-L-alanyl-L-valine
Vue d'ensemble
Description
The compound “L-leucyl-L-seryl-L-alpha-glutamyl-L-threonyl-L-lysyl-L-prolyl-L-alanyl-L-valine” is a peptide composed of multiple amino acids . It is similar to other peptides such as "L-Aspartic acid, L-arginyl-L-seryl-L-leucyl-L-glutaminyl-L-asparaginyl-L-threonyl-L-alpha-glutamyl-L-alpha-glutamyl-L-lysyl-L-seryl-L-arginyl-L-seryl-L-phenylalanyl-L-prolyl-L-alanyl-L-prolyl-L-glutaminyl-L-threonyl-L-alpha-aspartyl-L-prolyl-L-leucyl-L-alpha-aspartyl-L-alpha-aspartyl-L-prolyl-L-alpha-aspartyl-L-glutaminyl-L-methionyl-L-threonyl-L-alpha-glutamyl-" .
Applications De Recherche Scientifique
Cancer Research
PKC inhibitors and activators are used in the diagnosis and treatment of various PKC-associated diseases, such as cancers . However, many clinical trials of PKC inhibitors in cancers showed no significant clinical benefits, indicating a limitation to design a cancer therapeutic strategy targeting PKC alone .
Neurological Diseases
PKC inhibitors and activators are also used in the treatment of neurological diseases . The specific mechanisms and effectiveness of PKC inhibitors in these diseases are still under investigation.
Cardiovascular Diseases
Cardiovascular diseases are another area where PKC inhibitors and activators have found application . They help in understanding the PKC-mediated intracellular signaling pathways involved in these diseases.
Infections
PKC inhibitors and activators are used in the treatment of various infections . They can help understand the role of PKC in the immune response and potentially lead to the development of new therapeutic strategies.
Understanding PKC-Mediated Intracellular Signaling Pathways
PKC inhibitors and activators are used to understand PKC-mediated intracellular signaling pathways . This can provide insights into the fundamental processes of cell biology and potentially uncover new therapeutic targets.
Clinical Trials
PKC inhibitors and activators, including the PKC|A Inhibitor Scramble Peptide, are used in clinical trials . These trials can help assess the safety and efficacy of these compounds in treating various diseases.
Mécanisme D'action
Target of Action
The primary target of the PKC|A Inhibitor Scramble Peptide is Protein Kinase C (PKC) . PKC is a family of phospholipid-dependent serine/threonine kinases, classified into three subfamilies based on their structural and activation characteristics: conventional or classic PKC isozymes (cPKCs; α, βI, βII, and γ), novel or non-classic PKC isozymes (nPKCs; δ, ε, η, and θ), and atypical PKC isozymes (aPKCs; ζ, ι, and λ) . PKCs play a key regulatory role in various cellular functions, including cell growth, differentiation, gene expression, and hormone secretion .
Mode of Action
The PKC|A Inhibitor Scramble Peptide interacts with its target PKC by binding to the substrate binding site within the catalytic region of the kinase . This interaction inhibits the kinase activity of PKC, thereby preventing the phosphorylation of its substrates . The inhibitor’s mode of action is ATP competitive, meaning it competes with ATP for binding to the kinase .
Biochemical Pathways
The inhibition of PKC affects multiple intracellular signaling pathways. PKC is involved in many aspects of cellular metabolism, controlling elements of transcription, translation, sensory responses, signal transduction, cell-cycle progression, differentiation, and cell death . The inhibition of PKC by the scramble peptide can disrupt these processes, leading to changes in cell function and behavior .
Result of Action
The molecular and cellular effects of the PKC|A Inhibitor Scramble Peptide’s action depend on the specific cellular context and the particular PKC isozymes being targeted. Generally, the inhibition of PKC can lead to changes in cell proliferation, differentiation, and survival . In some cases, PKC inhibition can induce apoptosis, or programmed cell death .
Propriétés
IUPAC Name |
(4S)-5-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65N9O13/c1-18(2)16-22(39)31(52)43-25(17-47)33(54)41-23(12-13-27(49)50)32(53)45-29(21(6)48)35(56)42-24(10-7-8-14-38)36(57)46-15-9-11-26(46)34(55)40-20(5)30(51)44-28(19(3)4)37(58)59/h18-26,28-29,47-48H,7-17,38-39H2,1-6H3,(H,40,55)(H,41,54)(H,42,56)(H,43,52)(H,44,51)(H,45,53)(H,49,50)(H,58,59)/t20-,21+,22-,23-,24-,25-,26-,28-,29-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHLKAOQRLLRKT-XMTFRXHISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65N9O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
844.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-leucyl-L-seryl-L-alpha-glutamyl-L-threonyl-L-lysyl-L-prolyl-L-alanyl-L-valine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2Z,6R,7aS)-tetrahydro-6-hydroxy-2-[(2S,4R,12E,15R,19R)-1,15,19,26-tetrahydroxy-2,4-dimethyl-12-hexacosen-1-ylidene]-1H-pyrrolizine-1,3(2H)-dione](/img/structure/B3025742.png)

![(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol](/img/structure/B3025744.png)
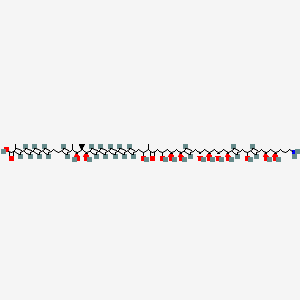
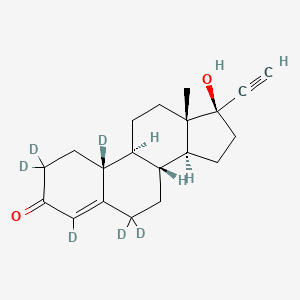
![2-[[(3alpha,5beta)-3-Hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025750.png)

![4-[[[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]methyl]amino]-benzeneacetic acid](/img/structure/B3025754.png)
![1-Cyclohexyl-4-[4-(2-methoxy-phenyl)-piperazin-1-YL]-2-phenyl-butan-1-one dihydrochloride](/img/structure/B3025758.png)


